molecular formula C10H9ClO4 B1456464 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 1300730-70-4

6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B1456464
CAS RN: 1300730-70-4
M. Wt: 228.63 g/mol
InChI Key: UQWQSRKHSRBXDQ-UHFFFAOYSA-N
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Description

“6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a chemical compound. It is a derivative of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, which has a CAS Number of 154714-19-9 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds, such as “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, has been described in the literature . The synthesis involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .


Molecular Structure Analysis

The molecular structure of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) has been reported . The InChI Code is 1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, salicylic acid can be converted to benzo[d][1,3]dioxin-4-ones using dichloromethane as the methylene donor . Other catalysts such as Cu(OAc)2 and morpholine have also been used in the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) include a molecular weight of 194.19 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Ligands and Complex Molecules

Preparation of New Phenol-Based Acyclic Ligands :A study by Ghaffarinia and Golchoubian (2005) describes the preparation of compartmental ligands starting from 4-chlorophenol, which was converted into a compound closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These ligands are significant for their dual set of coordination sites, useful in synthesizing complex molecules for various applications, including catalysis and material science Ghaffarinia & Golchoubian, 2005.

Organic Synthesis and Potential Anticancer Leads

Facile Syntheses of Derivatives for Organic Chemistry :Katritzky et al. (2005) explored the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones, demonstrating the compound's utility in creating a variety of derivatives under mild conditions. This research underscores the compound's role in facilitating organic synthesis processes Katritzky et al., 2005.

Molecular Modeling Studies for Anticancer Drugs :Research by Santana et al. (2020) focused on the chemical shift assignment and molecular modeling studies of chromene derivatives, including structures closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These compounds show potential as DNA intercalators, suggesting their utility as leads in developing new anticancer drugs Santana et al., 2020.

Innovative Material Development

Photoinduced Crosslinking of Polymers :A study by Kumbaraci et al. (2007) demonstrated the use of polymers containing pendant hydroxyl groups for photoinduced crosslinking in the presence of benzodioxinone derivatives. This innovation highlights the compound's application in material science, particularly in developing new materials with specific properties through photochemical processes Kumbaraci, Talinli, & Yagcı, 2007.

Safety and Hazards

The safety information for “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWQSRKHSRBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2,6-dihydroxybenzoic acid (Doyle, F. P. J. Chem. Soc., 1963, p. 497-506) (500 mg, 2.65 mmol) in DME (2 mL) was added DMAP (16.2 mg, 0.13 mmol) and acetone (200.2 mg, 3.45 mmol). The solution was cooled to 10° C. and thionyl chloride (448 mg, 3.77 mmol) was added over 10 min. The solution was allowed to overnight. The solution was diluted with water and neutralized with solid K2CO3 and the aqueous phase was extracted w/EtOAc. The combined organic layers were washed with water, brine and dried (Na2SO4). The crude residue was purified by column chromatography on silica gel to afford the product as yellow solid (162 mg, 27% yield). 1H NMR: 1.74 (s, 6H), 6.44 (d, 1H, J=8.0 Hz), 7.48 (d, 1H, J=8.0 Hz), 10.83 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
200.2 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
16.2 mg
Type
catalyst
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 2
Reactant of Route 2
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 3
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 4
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 5
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 6
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

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